Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725321 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-15-7 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that boc-protected amines, like this compound, are often used in peptide synthesis . The Boc group serves to protect the amine during synthesis, preventing unwanted reactions .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases . This stability allows the compound to undergo various chemical reactions without losing its integrity. When the Boc group is no longer needed, it can be removed by mild acidolysis .
Biochemical Pathways
Boc-protected amines are commonly used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that the compound could potentially have good bioavailability.
Result of Action
The primary result of the action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is the protection of the amine group during chemical reactions . This protection allows for the successful synthesis of complex molecules without unwanted side reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be cleaved by mild acidolysis , suggesting that acidic conditions could affect the compound’s stability and efficacy.
Biological Activity
Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate is a compound that belongs to the class of fluorinated pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom at the 2-position of the pyridine ring, which is known to influence the compound's pharmacokinetic properties. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.
Biological Activity Overview
-
Mechanism of Action :
- The fluorinated pyridine derivatives often exhibit enhanced binding affinities to biological targets due to the electron-withdrawing nature of fluorine, which can stabilize interactions with enzymes and receptors.
- Fluorination can also improve metabolic stability and bioavailability, making compounds more effective in vivo.
-
Therapeutic Applications :
- These compounds have been explored for their potential in treating various conditions such as cancer, neurological disorders, and infectious diseases. Specific studies have highlighted their roles as inhibitors in signaling pathways critical for tumor growth and survival.
Inhibition of Signaling Pathways
Recent studies have shown that this compound exhibits potent inhibitory activity against key signaling pathways involved in cancer progression:
- PI3K/Akt/mTOR Pathway :
Anticancer Activity
A study focused on related fluorinated pyridine compounds revealed significant anticancer properties:
- Cell Proliferation Inhibition :
Neuroprotective Effects
Research has also suggested that this compound could play a role in neuroprotection:
- Mechanism of Action :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, which is essential in the design of new therapeutic agents. For instance:
- Antiviral Agents : Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses .
- Anticancer Activity : Studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It is used in the synthesis of more complex organic molecules, including those needed for pharmaceutical applications .
- Late-stage Functionalization : It allows for the late-stage functionalization of multisubstituted pyridines, enabling the development of diverse chemical libraries for screening .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2 by inhibiting the main protease involved in viral replication. This highlights its potential use in developing treatments for viral infections .
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal reported that similar pyridine compounds showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity compared to established chemotherapeutics like 5-Fluorouracil .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate with four related compounds:
Key Observations:
Core Ring Systems: The target compound and 3-(Boc-amino)pyridine share a pyridine backbone, whereas the morpholino benzoate and cyanomethyl benzoate derivatives are based on a benzene ring. The pyrimidine derivative () features a six-membered heterocycle with two nitrogen atoms. The fluorine substituent in the target compound is absent in 3-(Boc-amino)pyridine but present in the pyrimidine derivative’s fluorophenyl group .
Functional Group Reactivity: The Boc group in the target compound and 3-(Boc-amino)pyridine enables selective deprotection under acidic conditions, making them versatile intermediates in peptide synthesis . The methyl ester in all compounds allows hydrolysis to carboxylic acids for further coupling reactions. However, the electron-withdrawing fluorine in the target compound may modulate the ester’s reactivity compared to non-fluorinated analogs .
Synthetic Applications: The target compound’s fluorine atom enhances metabolic stability in drug candidates, a feature shared with the pyrimidine derivative’s fluorophenyl group .
Physical and Chemical Properties
- Stability: The Boc group in the target compound is stable under basic conditions but labile in acidic environments, similar to 3-(Boc-amino)pyridine .
- Solubility: The morpholino group in Methyl 3-(4-morpholino)benzoate likely enhances water solubility compared to the Boc-protected pyridine derivatives due to its polar nature .
Preparation Methods
Fluorination of Pyridine Ring
A critical step is the selective fluorination at the 2-position of the pyridine ring. According to patent CN112552233A, fluorination can be achieved starting from 2-pyridinecarboxylic acid by reacting with potassium fluoride in the presence of a catalyst and an oxidant under oxygen atmosphere in DMF solvent at 80 °C for 8 hours, yielding 4-fluoropyridine-2-carboxylic acid with high efficiency (91% yield).
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Fluorination | 2-pyridinecarboxylic acid, KF, catalyst, O2, DMF, 80 °C, 8 h | 4-fluoropyridine-2-carboxylic acid | 91% |
The catalyst preparation involves bisimidazole salts and chromium trichloride complexes that facilitate the fluorination under mild conditions, enabling industrial scalability with low waste and high yield.
Amination and Boc Protection
The amino group at the 5-position is introduced typically via amination of a suitable precursor such as 2-amino-4-fluoropyridine or 5-amino-2-fluoropyridine intermediates. The amino group is then protected using tert-butoxycarbonyl (boc) groups to prevent side reactions during subsequent steps.
While direct literature on boc-protection of this exact compound is limited in the provided sources, standard organic synthesis protocols apply:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in solvents like dichloromethane at 0 °C to room temperature.
- This step yields the boc-protected amino intermediate with high selectivity.
Esterification to Methyl Ester
The carboxylic acid group at the 4-position is converted to the methyl ester via esterification. One common method is Fischer esterification:
- Treatment of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Alternatively, methyl chloroformate can be used as a methylating agent in the presence of an organic base such as triethylamine at low temperature (0 °C) to form the methyl ester with high purity and yield.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Methanol, acid catalyst, reflux or methyl chloroformate, triethylamine, 0 °C | Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate | >90% |
Representative Synthetic Route Summary
Based on the disclosed methods, a representative synthetic sequence is as follows:
| Step | Starting Material | Reaction Type | Key Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-pyridinecarboxylic acid | Selective fluorination | KF, catalyst (bisimidazole-Cr complex), O2, DMF, 80 °C, 8 h | 4-fluoropyridine-2-carboxylic acid | 91 |
| 2 | 4-fluoropyridine-2-carboxylic acid | Amination and amide formation | Methyl chloroformate, triethylamine, ammonium chloride, THF, 0 °C | 4-fluoropyridine-2-carboxamide | 91 |
| 3 | 4-fluoropyridine-2-carboxamide | Hofmann amide degradation | Suitable reagents (e.g., bromine, base) | 2-amino-4-fluoropyridine | High |
| 4 | 2-amino-4-fluoropyridine | Boc-protection | Boc2O, base, solvent (DCM), 0 °C to RT | Boc-protected amino-fluoropyridine | High |
| 5 | Boc-protected amino acid | Esterification | Methanol, acid catalyst or methyl chloroformate, base | This compound | High |
This sequence integrates fluorination, amination, protection, and esterification steps, with each step optimized for yield and purity.
Analytical Data and Purity Confirmation
The final compound is characterized by standard spectroscopic methods:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of fluorine-substituted pyridine ring, boc protection, and methyl ester.
- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the target compound.
- Chromatography: HPLC and TLC monitor reaction progress and purity.
For example, related fluoropyridine compounds show characteristic ^13C NMR signals with coupling constants to fluorine (J_CF) around 20-250 Hz, confirming fluorine substitution.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-pyridinecarboxylic acid |
| Fluorination Catalyst | Bisimidazole salt-Cr(III) complex |
| Fluorination Conditions | KF, DMF, O2, 80 °C, 8 h |
| Amination Method | Hofmann amide degradation or direct amination |
| Boc Protection | Boc2O, base, DCM, 0 °C to RT |
| Esterification Method | Methanol reflux or methyl chloroformate, base, 0 °C |
| Typical Yields per Step | 90-95% |
| Purification | Recrystallization, filtration, solvent extraction |
| Characterization Techniques | NMR, MS, HPLC, TLC |
Q & A
Q. What are effective synthetic routes for Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate?
Answer: A common approach involves sequential functionalization of the pyridine core. Start with halogenation (e.g., fluorination at C2 via nucleophilic aromatic substitution using KF/18-crown-6 in DMF). Introduce the Boc-protected amine at C5 using Boc₂O with DMAP catalysis in THF under inert conditions . The methyl ester at C4 is typically installed via esterification of the corresponding carboxylic acid (e.g., H₂SO₄/MeOH) or by direct coupling using DCC/DMAP . Validate intermediates via ¹H/¹³C NMR and LC-MS to ensure regiochemical fidelity.
Q. Which spectroscopic techniques are optimal for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (C2-F induces deshielding) and Boc-group signals (tert-butyl at δ ~1.4 ppm).
- ¹⁹F NMR : Confirm fluorination at C2 (characteristic singlet near δ -110 to -120 ppm).
- IR : Detect carbonyl stretches (ester at ~1720 cm⁻¹, Boc carbamate at ~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, leveraging programs like SHELXL for refinement .
Q. How is the Boc group stability assessed under reaction conditions?
Answer: The Boc group is acid-labile. Monitor stability via:
- TLC/LC-MS : Check for deprotection (free amine formation) under acidic conditions (e.g., TFA/DCM).
- Kinetic Studies : Expose the compound to varying pH (1–6) and track degradation by HPLC. Use buffered systems (e.g., phosphate) to mimic reaction environments .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data for Boc-protected intermediates?
Answer: Discrepancies often arise from rotameric equilibria or solvent effects. Use:
- Variable Temperature NMR : Lower temperatures (e.g., -40°C) slow rotation, splitting broad singlets into distinct peaks.
- 2D Techniques (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity, especially for overlapping aromatic signals.
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Q. What strategies mitigate de-fluorination during synthesis?
Answer: De-fluorination occurs under harsh conditions (high heat, strong bases). Mitigate via:
Q. How to purify the compound when polar byproducts persist?
Answer:
- Reverse-Phase Chromatography : Use C18 columns with gradients of H₂O/MeCN (+0.1% TFA).
- Ion-Pairing Agents : Add heptafluorobutyric acid (HFBA) to improve retention of polar impurities.
- Preparative HPLC : Optimize mobile phase (e.g., MeOH/H₂O with NH₄OAc) for baseline separation. Confirm purity via ¹H NMR (integration) and HRMS .
Q. How to analyze competing side reactions during Boc protection?
Answer: Common side reactions include ester hydrolysis or Boc migration. Use:
- Competitive Kinetic Studies : Compare rates of Boc addition vs. ester hydrolysis under varying conditions (pH, solvent).
- Isolation of Byproducts : Identify via LC-MS/MS and 2D NMR. For Boc migration, employ X-ray crystallography to confirm structural rearrangements .
Data Contradiction and Troubleshooting
Q. How to address conflicting crystallographic and spectroscopic data?
Answer:
- Re-refinement of X-ray Data : Re-process diffraction data using SHELXL to check for overfitting or missed hydrogen bonds.
- Dynamic Effects : Crystallography captures static structures, while NMR reflects solution dynamics. Use DFT calculations (e.g., Gaussian) to model solution-phase conformers and compare with experimental data .
Q. Why do LC-MS results show unexpected [M+Na]⁺ adducts?
Answer: Sodium adducts form in electrospray ionization (ESI) due to residual Na⁺ from reaction workups (e.g., aqueous NaHCO₃). To suppress:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
